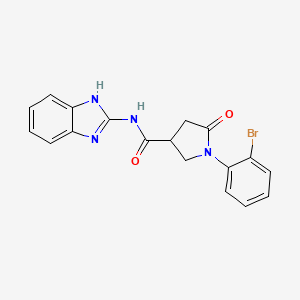
1-(2-bromophenyl)-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known by its IUPAC name 2-Chloro-1,3-dinitrobenzene , is a yellow needle-like crystalline substance. Its chemical formula is C6H3ClN2O4 , and it has a molecular weight of 202.55 g/mol . It is primarily used as an organic synthetic intermediate and an analytical reagent.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 2-Chloro-1,3-dinitrobenzene. One common method involves the nitration of chlorobenzene using a mixture of nitric acid and sulfuric acid. The reaction proceeds as follows:
Nitration of Chlorobenzene:
Industrial Production: In industry, 2-Chloro-1,3-dinitrobenzene is produced on a larger scale using optimized conditions. The process involves careful control of reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
Reactivity: 2-Chloro-1,3-dinitrobenzene undergoes various chemical reactions:
Reduction: Reduction of the nitro groups can yield corresponding amino derivatives.
Substitution: The chlorine atom can be replaced by other functional groups.
Electrophilic Aromatic Substitution: The compound participates in electrophilic substitution reactions due to the electron-rich benzene ring.
Reduction: Reagents like tin and hydrochloric acid (Sn/HCl) or iron and hydrochloric acid (Fe/HCl) are commonly used.
Substitution: Alkali metal hydroxides (e.g., NaOH) or other nucleophiles can replace the chlorine atom.
Nitration: Nitric acid (HNO) and sulfuric acid (HSO) are used for nitration.
Major Products: The major products depend on the specific reaction conditions and substituents introduced. For example:
- Reduction yields amino derivatives.
- Substitution can lead to various functionalized derivatives.
Scientific Research Applications
2-Chloro-1,3-dinitrobenzene finds applications in:
Organic Synthesis: As an intermediate in the synthesis of other compounds.
Analytical Chemistry: Used as a reagent for detecting and characterizing other substances.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific use. It may interact with biological targets, affecting cellular processes or pathways. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While 2-Chloro-1,3-dinitrobenzene is unique in its structure, it shares similarities with other nitroaromatic compounds. Some similar compounds include:
- Nitrobenzene
- 1,3-Dinitrobenzene
- 2,4-Dinitrophenol
Remember that this compound is primarily used in research and not for human therapy or commercial purposes
Properties
Molecular Formula |
C18H15BrN4O2 |
|---|---|
Molecular Weight |
399.2 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-(2-bromophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H15BrN4O2/c19-12-5-1-4-8-15(12)23-10-11(9-16(23)24)17(25)22-18-20-13-6-2-3-7-14(13)21-18/h1-8,11H,9-10H2,(H2,20,21,22,25) |
InChI Key |
YISJFTCVANFHAN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2Br)C(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[acetyl(propan-2-yl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11011528.png)
![(2S)-N-[4-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide](/img/structure/B11011532.png)
![(2S)-2-({2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-3-(1H-indol-3-yl)propanoic acid](/img/structure/B11011545.png)
![2-(3-methylbutyl)-1-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11011550.png)
![6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B11011566.png)
![1-(4-fluoro-1H-indazol-3-yl)-4-[(4-phenylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B11011573.png)
![N-(2-methoxybenzyl)-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B11011590.png)
![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B11011594.png)
![6-hexyl-5,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11011597.png)
![6-phenyl-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one](/img/structure/B11011601.png)
![2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B11011612.png)
![N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B11011617.png)
![2-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B11011625.png)

